molecular formula C20H21ClN6O3S B3409690 ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 893917-31-2

ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B3409690
CAS No.: 893917-31-2
M. Wt: 460.9 g/mol
InChI Key: UXYXXILDSOCVEL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step reactions, starting from basic organic synthesis techniques. The process might include:

  • Formation of 3-chlorophenyl-1H-pyrazolo[3,4-d]pyrimidine: : This involves cyclization reactions where a chlorophenyl group is introduced into the pyrazolo-pyrimidine ring system.

  • Thioacetylation: : Introducing a thioacetyl group to the pyrazolo-pyrimidine compound.

  • Esterification: : Reacting the resulting compound with ethyl piperazine-1-carboxylate to form the final product.

Reaction conditions often require:

  • Catalysts (e.g., acids, bases)

  • Solvents (e.g., dichloromethane, ethanol)

  • Temperature control

Industrial Production Methods

Industrial synthesis would scale up these processes, employing large reactors and continuous flow systems to maintain efficiency and yield. Key factors in industrial production include:

  • Optimizing reaction conditions to increase yield.

  • Implementing purification steps to ensure compound purity.

  • Adhering to safety and environmental regulations during synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound is likely to undergo a variety of chemical reactions, such as:

  • Oxidation: : Reacting with oxidizing agents could potentially modify the thioacetyl or piperazine groups.

  • Reduction: : Reducing agents could target specific bonds, altering the molecular structure.

  • Substitution: : Various nucleophilic or electrophilic substitutions can occur at different functional groups.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate under mild to moderate conditions.

  • Reduction: : Employs reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Common reagents include halogens, nucleophiles like ammonia, or specific organometallic compounds.

Major Products

The major products of these reactions depend on the specific pathway taken:

  • Oxidation might yield sulfoxides or sulfones.

  • Reduction could lead to various hydrocarbon derivatives.

  • Substitution reactions produce a range of derivatives with altered functional groups.

Scientific Research Applications

Ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate finds applications across multiple scientific fields:

  • Chemistry: : Studied for its unique reactivity and potential as a building block for more complex molecules.

  • Biology: : May be used in biochemical assays to study enzyme interactions or as a ligand in receptor studies.

  • Industry: : Can be used in the synthesis of specialized materials or as an intermediate in the production of other compounds.

Mechanism of Action

The exact mechanism of action depends on the specific application:

  • Molecular Targets: : It may interact with proteins or enzymes, altering their function.

  • Pathways Involved: : Could affect signaling pathways, potentially modulating cellular responses or metabolic processes.

Comparison with Similar Compounds

Comparing this compound with structurally similar molecules highlights its unique features:

  • Similar Compounds: : Other pyrazolo[3,4-d]pyrimidine derivatives.

  • Uniqueness: : The specific combination of functional groups in ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate lends it distinctive reactivity and potential biological activity that similar compounds might not exhibit.

Conclusion

This compound is a compound of significant interest across various scientific disciplines. Its synthesis, reactivity, and applications make it a subject worthy of extensive research and exploration. How it compares and contrasts with similar compounds only underscores its unique place in the field of synthetic organic chemistry.

Properties

IUPAC Name

ethyl 4-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O3S/c1-2-30-20(29)26-8-6-25(7-9-26)17(28)12-31-19-16-11-24-27(18(16)22-13-23-19)15-5-3-4-14(21)10-15/h3-5,10-11,13H,2,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYXXILDSOCVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
Reactant of Route 2
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ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
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ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
Reactant of Route 4
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ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
Reactant of Route 5
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ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
Reactant of Route 6
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ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

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